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Compound of Interest

Compound Name: 3-Cyclopropyl-3-oxopropanenitrile

Cat. No.: B032227

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopropyl-3-oxopropanenitrile, a versatile 3-ketonitrile, serves as a crucial building block
in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential.
This technical guide provides a comprehensive overview of its physicochemical properties,
detailed experimental protocols for its characterization, and an exploration of its role in the
development of novel drug candidates, particularly in the context of cancer and inflammatory
diseases. The information presented herein is intended to support researchers and drug
development professionals in leveraging the unique chemical attributes of this compound for
advanced scientific inquiry.

Physicochemical Properties

3-Cyclopropyl-3-oxopropanenitrile is a colorless to yellow liquid or semi-solid at room
temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Cyclopropyl-3-oxopropanenitrile
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Property Value Source(s)
Molecular Formula CeH7NO

Molecular Weight 109.13 g/mol

Density 1.156 g/cm3 [1]

Boiling Point 187.9 °C at 760 mmHg [1]
124-128 °C at 21 Torr [2]

Flash Point 67.4 °C [1]

pKa 9.90 £ 0.20 [2]

XLogP3 0.3

Colorless to Yellow Liquid or

Physical Form o
Semi-Solid

Keep in dark place, inert
Storage Temperature atmosphere, store in freezer, [3]
under -20°C

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3-
Cyclopropyl-3-oxopropanenitrile.

'H-NMR Spectroscopy

A predicted *H-NMR spectrum in CDCIs shows the following characteristic peaks:
e 0 1.05-1.15 ppm (2H, m): Corresponds to two methylene protons of the cyclopropyl ring.[1]

e 01.18-1.25 ppm (2H, m): Corresponds to the other two methylene protons of the cyclopropyl
ring.[1]

e 0 2.06-2.15 ppm (1H, m): Represents the methine proton of the cyclopropyl ring.[1]
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e 0 3.64 ppm (2H, s): A singlet corresponding to the methylene protons adjacent to the nitrile
group.[1]

Infrared (IR) Spectroscopy

An experimental transmission IR spectrum is available for 3-Cyclopropyl-3-
oxopropanenitrile, which is crucial for identifying its functional groups.[4] Key expected
absorptions would include:

e A sharp, medium-intensity peak around 2250 cm~1! for the nitrile (C=N) stretch.
e A strong absorption band around 1710 cm~! for the ketone (C=0) stretch.

e C-H stretching vibrations for the cyclopropyl and methylene groups in the region of 2850-
3000 cm~1.

Mass Spectrometry

The exact mass of 3-Cyclopropyl-3-oxopropanenitrile is 109.052763847 Da.[5] In a mass
spectrum, the molecular ion peak [M]* would be observed at m/z 109.05222.[6] Other predicted
adducts include [M+H]* at m/z 110.06004 and [M+Na]* at m/z 132.04198.[6]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 3-Cyclopropyl-3-
oxopropanenitrile is not readily available in the searched literature, a general synthetic
approach can be inferred from the synthesis of similar 3-ketonitriles. A plausible method
involves the acylation of a nitrile anion with a cyclopropylcarbonyl derivative. For instance, the
reaction of cyclopropanecarbonyl chloride with the anion of acetonitrile would yield the target
compound. A related synthesis of a similar compound, ethyl 3-cyclopropyl-3-oxopropionate,
involves the reaction of ethyl hydrogen malonate with n-butyllithium followed by the addition of
cyclopropanecarbonyl chloride.[7]

The reactivity of 3-Cyclopropyl-3-oxopropanenitrile is characteristic of 3-ketonitriles, which
are valuable intermediates in organic synthesis. The presence of the ketone and nitrile
functional groups, along with the acidic a-protons, allows for a wide range of chemical
transformations.
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Role in Drug Discovery and Development

3-Cyclopropyl-3-oxopropanenitrile is a key precursor in the synthesis of various biologically
active molecules.

Precursor for Anticancer Agents

This compound is utilized in the synthesis of novel 5-amino pyrazole derivatives that have been
investigated for their potential to act against carcinogenesis in breast cancer cell lines.[2] The
structural motif of 3-Cyclopropyl-3-oxopropanenitrile provides a scaffold for building more
complex molecules with potential cytotoxic effects on cancer cells. While direct cytotoxicity data
for the title compound on breast cancer cell lines is not available, the derivatives synthesized
from it are of significant interest in oncology research.[8][9]

Intermediate for MAP Kinase Inhibitors

3-Cyclopropyl-3-oxopropanenitrile also serves as a building block in the structure-based
design and synthesis of N-pyrazole and N'-thiazole urea inhibitors of mitogen-activated protein
(MAP) kinase p38a.[2] The p38a MAP kinase signaling pathway is crucial in regulating the
production of pro-inflammatory cytokines and is a key target in the development of treatments
for inflammatory diseases and certain cancers.[10] The unique cyclopropyl ketone moiety can
be incorporated into larger molecules designed to fit into the active site of the p38a enzyme,
potentially leading to potent and selective inhibition.

Experimental Protocols

The following are generalized experimental protocols for the determination of the
physicochemical and spectroscopic properties of 3-Cyclopropyl-3-oxopropanenitrile.

Melting Point Determination

e Apparatus: Capillary melting point apparatus.
e Procedure:
o A small amount of the solid sample is packed into a capillary tube, sealed at one end.

o The capillary tube is placed in the heating block of the melting point apparatus.
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o The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).

o The temperature at which the first liquid appears and the temperature at which the entire
sample becomes liquid are recorded as the melting point range.

Solubility Determination

e Procedure:

o To a small test tube containing approximately 1 mL of the solvent (e.g., water, ethanol,
DMSO, acetone), add a small, accurately weighed amount of 3-Cyclopropyl-3-
oxopropanenitrile (e.g., 10 mg).

o Vortex the mixture for 30 seconds.

o Visually inspect the solution for any undissolved solid. If the solid has completely
dissolved, the compound is considered soluble in that solvent at that concentration.

Spectroscopic Analysis

e Infrared (IR) Spectroscopy (Liquid Film):
o Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).
o Place a second salt plate on top to create a thin film.
o Mount the plates in the spectrometer and acquire the spectrum.

e 1BC-NMR Spectroscopy:

o Dissolve an appropriate amount of the sample (typically 10-50 mg) in a deuterated solvent
(e.g., CDCIs, DMSO-ds) in an NMR tube.

o Acquire the 3C-NMR spectrum using a high-field NMR spectrometer. The chemical shifts
for sp3-hybridized carbons generally appear between 0 and 90 ppm, while sp? carbons are
found between 110 and 220 ppm. Carbonyl carbons are typically observed in the 160 to
220 ppm range.[11][12]
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¢ Mass Spectrometry (MS):

o Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or
acetonitrile).

o Introduce the sample into the mass spectrometer via an appropriate ionization source
(e.g., electrospray ionization - ESI).

o Acquire the mass spectrum to determine the mass-to-charge ratio of the molecular ion and
any fragment ions.

Visualizations
Synthesis Workflow

General Synthesis Workflow for 3-Cyclopropyl-3-oxopropanenitrile
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Caption: General workflow for the synthesis of 3-Cyclopropyl-3-oxopropanenitrile.
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Role in p38a MAP Kinase Inhibitor Synthesis

Role in p38a MAP Kinase Inhibitor Synthesis
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Caption: Logical relationship of 3-Cyclopropyl-3-oxopropanenitrile in p38a inhibitor
synthesis.

Conclusion

3-Cyclopropyl-3-oxopropanenitrile is a compound of significant interest due to its versatile
chemical nature and its role as a key intermediate in the synthesis of high-value
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pharmaceutical compounds. Its physicochemical and spectroscopic properties are well-defined,
providing a solid foundation for its use in complex synthetic pathways. The application of this
molecule in the development of potential anticancer agents and MAP kinase inhibitors
highlights its importance in medicinal chemistry. This guide provides essential technical
information to facilitate further research and development involving this promising chemical
entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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